molecular formula C18H20N4O B11010753 N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-3-carboxamide

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-3-carboxamide

Cat. No.: B11010753
M. Wt: 308.4 g/mol
InChI Key: IEGLPFQDVRGTJR-UHFFFAOYSA-N
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Description

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-3-carboxamide is a complex organic compound that features a benzimidazole core linked to a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-3-carboxamide typically involves multiple steps:

    Formation of Benzimidazole Core: The initial step often involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core.

    Alkylation: The benzimidazole core is then alkylated using 2-methylpropyl halide in the presence of a base such as potassium carbonate.

    Coupling with Pyridine Carboxamide: The final step involves coupling the alkylated benzimidazole with pyridine-3-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of N-oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

In chemistry, N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-3-carboxamide is used as a ligand in coordination chemistry, forming complexes with various metal ions

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific active sites, making it a candidate for drug development targeting enzymes involved in diseases.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They are studied for their anti-inflammatory, antimicrobial, and anticancer properties, with some showing promising results in preclinical trials.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The pyridine carboxamide group enhances binding affinity and specificity, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-2-carboxamide
  • N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-4-carboxamide
  • N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}quinoline-3-carboxamide

Uniqueness

Compared to similar compounds, N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-3-carboxamide exhibits unique properties due to the specific positioning of the carboxamide group on the pyridine ring. This positioning influences its binding interactions and reactivity, making it particularly effective in certain applications, such as enzyme inhibition and material science.

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H20N4O/c1-13(2)12-22-16-8-4-3-7-15(16)21-17(22)11-20-18(23)14-6-5-9-19-10-14/h3-10,13H,11-12H2,1-2H3,(H,20,23)

InChI Key

IEGLPFQDVRGTJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CN=CC=C3

Origin of Product

United States

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